molecular formula C15H23N3O B12228150 {2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol

{2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol

Cat. No.: B12228150
M. Wt: 261.36 g/mol
InChI Key: SLWIJYVWFYLBAV-UHFFFAOYSA-N
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Description

{2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is a complex organic compound featuring a pyrimidine moiety, which is known for its wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the pyrimidine ring followed by the construction of the octahydrocyclopenta[c]pyrrol moiety

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while reduction of the pyrimidine ring could lead to a dihydropyrimidine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties could be explored for therapeutic applications, such as anti-fibrotic or anti-cancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine moiety. This interaction could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar pharmacological activities.

    (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another compound with a pyrimidine ring, known for its protein kinase inhibitory activity.

Uniqueness

{2-[2-(Propan-2-yl)pyrimidin-4-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol is unique due to its specific structural features, such as the octahydrocyclopenta[c]pyrrol moiety and the methanol group. These features may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

[2-(2-propan-2-ylpyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol

InChI

InChI=1S/C15H23N3O/c1-11(2)14-16-7-5-13(17-14)18-8-12-4-3-6-15(12,9-18)10-19/h5,7,11-12,19H,3-4,6,8-10H2,1-2H3

InChI Key

SLWIJYVWFYLBAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CC3CCCC3(C2)CO

Origin of Product

United States

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